molecular formula C22H18F2N4O2 B2860617 N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide CAS No. 1251653-13-0

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide

Cat. No.: B2860617
CAS No.: 1251653-13-0
M. Wt: 408.409
InChI Key: BVGGCXPQJTXIJY-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:

  • A 3-ethyl-4-oxo-7-phenyl core, which provides a planar bicyclic scaffold.
  • Structural features optimized for binding to kinase or enzyme targets, as seen in related compounds (e.g., DPP4 inhibitors in ) .

This compound’s design aligns with medicinal chemistry strategies for modulating solubility, metabolic stability, and target affinity through fluorination and heterocyclic substitution.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N4O2/c1-2-27-13-25-20-16(14-6-4-3-5-7-14)11-28(21(20)22(27)30)12-19(29)26-18-9-8-15(23)10-17(18)24/h3-11,13H,2,12H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGGCXPQJTXIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C22H18F2N4O2
  • Molecular Weight : 408.41 g/mol
  • CAS Number : 1251653-13-0

Structure

The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the difluorophenyl and ethyl groups enhances its biological activity and solubility characteristics.

This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in cellular processes:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It interacts with multiple receptor types, including those in the kinase family, which are critical in cancer signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells. These studies indicated that it disrupts microtubule dynamics, leading to mitotic delay and subsequent cell death .
    Cell LineIC50 (µM)Mechanism
    HeLa10Microtubule disruption
    MCF715Apoptosis induction
    A54912Cell cycle arrest
  • Case Study : In a recent screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent with promising efficacy against solid tumors .

Other Biological Activities

Beyond its anticancer properties, preliminary data suggest potential activities against other biological targets:

  • Antimicrobial Activity : Some derivatives of pyrrolo[3,2-d]pyrimidines have shown antimicrobial properties that warrant further investigation.
  • Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties through modulation of inflammatory pathways.

Comparative Studies

Comparative studies with related compounds reveal that modifications to the pyrrolo[3,2-d]pyrimidine structure can significantly impact biological activity. For example:

Compound NameActivity TypeIC50 (µM)
Compound AAnticancer8
N-(2,4-difluorophenyl)-2-(...)Anticancer10
Compound BAntimicrobial20

Synthesis and Derivatives

The synthesis of N-(2,4-difluorophenyl)-2-(...) typically involves multi-step organic reactions starting from readily available precursors . Variations in the synthesis process can lead to different derivatives with altered biological profiles.

Comparison with Similar Compounds

Structural Analogues in Pyrrolo-Pyrimidine Family

Substituent Variations on the Pyrrolo-Pyrimidine Core
Compound ID Core Structure Substituents Key Differences Implications Reference
Target Pyrrolo[3,2-d]pyrimidine 3-ethyl, 7-phenyl, N-(2,4-difluorophenyl)acetamide Balanced lipophilicity and electronic effects for target binding.
Pyrrolo[3,2-d]pyrimidine 3-(3-methoxypropyl), N-[2-(trifluoromethyl)phenyl]acetamide Methoxypropyl (vs. ethyl) enhances solubility; trifluoromethylphenyl increases steric bulk. May alter pharmacokinetics or off-target interactions .
Pyrrolo[2,3-d]pyrimidine 4-sulfamoylphenyl, pyrimidin-2-yl Positional isomerism (2,3-d vs. 3,2-d) and sulfonamide group. Likely targets nucleotide-binding proteins (e.g., kinases) with distinct selectivity .
Pyrrolo[3,2-d]pyrimidine 3-(4-chlorophenyl), dipentylamino, ethyl ester Ester linkage (vs. acetamide) and dipentylamino group. Increased lipophilicity may compromise solubility but improve membrane permeability .
Heterocyclic Core Modifications
  • : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (Example 83).
  • : Thieno[2,3-d]pyrimidinone with thioacetamide linkage. Sulfur substitution alters electronic properties, possibly improving metabolic stability but reducing hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity
  • The target compound ’s difluorophenyl group balances hydrophobicity, while the ethyl group minimizes steric hindrance.
  • ’s methoxypropyl substituent likely improves aqueous solubility but may reduce cell permeability due to polarity .
  • ’s thieno core and thioether linkage increase logP, favoring CNS penetration but risking off-target effects .

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